2-(4-(isopropylthio)phenyl)-N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)acetamide
Description
This compound features a benzo[f][1,4]oxazepin core, a 7-membered heterocyclic ring system fused to a benzene ring, with an oxygen atom at position 1 and a nitrogen at position 3. The structure is further modified by:
- A 3-oxo group on the oxazepin ring.
- An ethylacetamide side chain linked to the nitrogen of the oxazepin.
- A 4-(isopropylthio)phenyl substituent attached via an acetamide group.
Properties
IUPAC Name |
N-[2-(3-oxo-5H-1,4-benzoxazepin-4-yl)ethyl]-2-(4-propan-2-ylsulfanylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O3S/c1-16(2)28-19-9-7-17(8-10-19)13-21(25)23-11-12-24-14-18-5-3-4-6-20(18)27-15-22(24)26/h3-10,16H,11-15H2,1-2H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNEYJBYPRPEAQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=CC=C(C=C1)CC(=O)NCCN2CC3=CC=CC=C3OCC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Chemical Structure and Properties
The chemical structure of the compound can be broken down into several key components:
- Isopropylthio group : This moiety may influence the lipophilicity and biological activity of the compound.
- Benzo[f][1,4]oxazepine core : Known for various pharmacological effects, this structure is often associated with neuroactive properties.
- Acetamide functional group : This group can enhance solubility and bioavailability.
The molecular formula is , and its molecular weight is approximately 348.47 g/mol.
Antimicrobial Activity
Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives of benzothiazepines have shown activity against various bacterial strains. While specific data on this compound's antimicrobial efficacy is limited, it is reasonable to hypothesize similar potential based on structural analogs.
Anticancer Activity
Compounds related to the oxazepine class have been investigated for their anticancer properties. Studies have demonstrated that certain derivatives exhibit cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and DU-145 (prostate cancer). The mechanism typically involves the induction of apoptosis and inhibition of cell proliferation.
Case Study Example
In a study involving structurally related compounds, several derivatives demonstrated IC50 values ranging from 15 to 30 µg/mL against MCF-7 cells, suggesting potential for further exploration in cancer therapy .
Neuroactive Properties
The benzo[f][1,4]oxazepine framework is often associated with neuroactive effects. Compounds in this class have been shown to interact with neurotransmitter systems, particularly GABAergic pathways, which could lead to anxiolytic or sedative effects.
Enzyme Inhibition
Preliminary studies suggest that similar compounds may act as enzyme inhibitors, particularly against enzymes like α-glucosidase and α-amylase. The inhibition of these enzymes can be beneficial in managing conditions like diabetes by regulating blood glucose levels.
| Compound | Target Enzyme | IC50 Value |
|---|---|---|
| Compound A | α-glucosidase | 9.71 µM |
| Compound B | α-amylase | 15.85 µM |
The precise mechanism of action for 2-(4-(isopropylthio)phenyl)-N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)acetamide is not fully elucidated but may involve:
- Modulation of neurotransmitter levels : By interacting with GABA receptors or serotonin pathways.
- Induction of apoptosis in cancer cells : Through pathways involving caspases and other apoptotic factors.
- Inhibition of carbohydrate-hydrolyzing enzymes , contributing to its potential as an antidiabetic agent.
Comparison with Similar Compounds
Comparison with Structural Analogs
Benzo[f][1,4]oxazepin Derivatives
Compounds sharing the benzo[f][1,4]oxazepin core but differing in substituents provide insights into structure-activity relationships (SAR):
Table 1: Structural and Substituent Comparison
Key Observations :
- Halogenation (F, Cl) at position 7 of the oxazepin ring modulates electronic properties and binding affinity to target proteins.
- Trifluoromethoxy groups on the phenyl ring enhance stability against oxidative degradation compared to alkylthio groups .
- The isopropylthio group in the target compound likely increases lipophilicity (logP > 3), favoring blood-brain barrier penetration but risking solubility challenges.
Benzo[b][1,4]thiazin Derivatives
Compounds with sulfur-containing heterocycles (e.g., benzo[b][1,4]thiazin) highlight the role of heteroatom substitution:
Table 2: Heterocycle and Substituent Effects
Key Observations :
Benzo[e][1,4]diazepin Derivatives
The compound in , (S)-2-(5-(but-3-en-1-yl)-1-methyl-2-oxo-2,3-dihydro-1H-benzo[e][1,4]diazepin-3-yl)-N-(4-methyl-3-(1-methyl-7-((6-methylpyridin-3-yl)amino)-2-oxo-1,4-dihydropyrimido[4,5-d]pyrimidin-3(2H)-yl)phenyl)acetamide, features a diazepin core with two nitrogen atoms.
Comparison Highlights :
- Diazepin vs.
- Complex substituents (e.g., pyridinylamino-pyrimidopyrimidinone) in suggest tailored selectivity for specific biological targets, contrasting with the simpler acetamide side chain in the target compound .
Research Findings and Implications
- Hydrogen Bonding : The oxazepin oxygen in the target compound may form stronger hydrogen bonds than thiazin sulfur, influencing crystal packing and solubility .
- Metabolic Stability : Bulky substituents (e.g., isopropylthio) resist rapid metabolism but may complicate synthesis (lower yields, as seen in compounds with trifluoromethyl groups) .
- Biological Activity : While compounds were designed as dopamine D2 receptor antagonists, the target compound’s isopropylthio group and oxazepin core may favor interactions with serotonin or sigma receptors, warranting further pharmacological profiling .
Q & A
Q. What are the recommended synthetic routes for preparing this compound, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves multi-step reactions, including amide bond formation and heterocyclic ring closure. For example:
- Step 1 : Coupling of 4-(isopropylthio)phenylacetic acid with ethylenediamine derivatives using carbodiimide-based coupling agents (e.g., EDC/HOBt) under inert atmosphere .
- Step 2 : Cyclization of the benzo[f][1,4]oxazepinone moiety using acid catalysis (e.g., HCl in ethanol) at controlled temperatures (60–80°C) .
- Optimization : Monitor reaction progress via TLC and adjust solvent polarity (e.g., DMF for solubility) or catalyst loading to improve yields (typically 60–75%) .
Q. Which analytical techniques are critical for confirming structural integrity and purity?
- Methodological Answer :
- NMR Spectroscopy : Use - and -NMR to verify substituent positions (e.g., isopropylthio group at δ 1.2–1.4 ppm) and oxazepinone ring protons (δ 4.0–5.0 ppm) .
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H] at m/z ~470) .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) and quantify by-products .
Q. How can researchers evaluate the compound’s stability under varying storage conditions?
- Methodological Answer : Conduct accelerated stability studies:
- Thermal Stability : Store aliquots at 4°C, 25°C, and 40°C for 4 weeks; analyze degradation via HPLC .
- Photostability : Expose to UV light (300–400 nm) and monitor changes in NMR spectra or LC-MS profiles .
Advanced Research Questions
Q. How can contradictory bioactivity data between in vitro and in vivo models be resolved?
- Methodological Answer :
- Hypothesis Testing : Compare metabolic stability using liver microsomes to identify rapid degradation in vivo .
- Pharmacokinetic Profiling : Measure plasma half-life (t) and tissue distribution via radiolabeled analogs (e.g., -tagged compound) .
- Receptor Binding Assays : Use surface plasmon resonance (SPR) to confirm target engagement discrepancies .
Q. What strategies are effective for structure-activity relationship (SAR) studies targeting the benzo[f][1,4]oxazepinone core?
- Methodological Answer :
- Analog Synthesis : Replace isopropylthio with methylsulfonyl or arylthio groups to assess electronic effects on bioactivity .
- Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding affinity changes with modified substituents .
- Data Table : Example SAR findings for analogs:
| Substituent Modification | Bioactivity (IC, nM) | Selectivity Index |
|---|---|---|
| Isopropylthio (Parent) | 120 ± 15 | 8.2 |
| Methylsulfonyl | 85 ± 10 | 5.1 |
| Phenylthio | 210 ± 25 | 12.4 |
Source: Adapted from studies on structurally related analogs .
Q. How can researchers address low solubility in aqueous buffers during in vitro assays?
- Methodological Answer :
- Co-solvent Systems : Use DMSO (≤1% v/v) with cyclodextrin derivatives (e.g., HP-β-CD) to enhance solubility without cytotoxicity .
- Nanoformulation : Prepare liposomal or polymeric nanoparticles (e.g., PLGA) to improve bioavailability .
Q. What methodologies are recommended for identifying off-target interactions?
- Methodological Answer :
- Proteome Profiling : Use affinity chromatography with immobilized compound and MS-based identification of bound proteins .
- Kinase Panel Screening : Test against a panel of 100+ kinases (e.g., Eurofins KinaseProfiler™) to detect unintended inhibition .
Key Considerations for Experimental Design
- Data Contradiction Analysis : Always cross-validate results using orthogonal techniques (e.g., SPR + cellular assays) .
- Scalability : Transition from batch to flow chemistry for multi-gram synthesis to ensure reproducibility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
